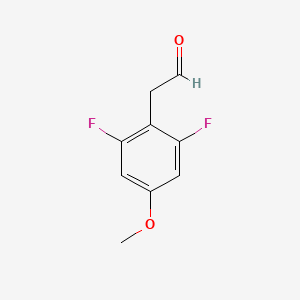2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde
CAS No.:
Cat. No.: VC16682234
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8F2O2 |
|---|---|
| Molecular Weight | 186.15 g/mol |
| IUPAC Name | 2-(2,6-difluoro-4-methoxyphenyl)acetaldehyde |
| Standard InChI | InChI=1S/C9H8F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | BGQWOBVTNIWUDA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1)F)CC=O)F |
Introduction
2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde is an organic compound belonging to the class of aromatic aldehydes. It features a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and an acetaldehyde functional group attached to the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential biological activity.
Synthesis Pathways
The synthesis of 2-(2,6-difluoro-4-methoxyphenyl)acetaldehyde typically involves:
-
Starting Material Selection: The precursor is often a difluorinated anisole derivative.
-
Formylation Reaction: A Vilsmeier-Haack reaction is commonly employed to introduce the aldehyde group onto the aromatic ring.
-
Purification: The crude product is purified using recrystallization or chromatography.
4.1. Pharmaceutical Research
The compound's structure suggests potential applications as an intermediate in synthesizing bioactive molecules:
-
The aldehyde group enables further derivatization into hydrazones, oximes, or Schiff bases.
-
Fluorine atoms enhance metabolic stability and bioavailability in drug candidates.
4.2. Agrochemical Development
Aromatic aldehydes with fluorine substitutions are often explored for pesticidal or herbicidal properties due to their ability to interact with biological targets in pests.
4.3. Material Science
Fluorinated aromatic compounds are used in designing advanced materials due to their chemical resistance and thermal stability.
Analytical Characterization
The compound can be characterized using standard spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| NMR (1H & 13C) | Signals for aldehyde proton (~9–10 ppm) and methoxy group (~3.5 ppm); aromatic protons appear between 6–8 ppm |
| Mass Spectrometry | Molecular ion peak at m/z = 186 (consistent with ) |
| IR Spectroscopy | Strong absorption near 1700 cm for the C=O stretch of the aldehyde group |
Safety and Handling
| Aspect | Details |
|---|---|
| Toxicity | Potential irritant; handle with care to avoid inhalation or skin contact |
| Storage | Store in a cool, dry place away from light and moisture |
| Stability | Stable under normal conditions but may degrade upon prolonged exposure to air or light |
Research Findings
Recent studies on similar fluorinated aromatic aldehydes have demonstrated:
-
Enhanced binding affinity in molecular docking studies for pharmaceutical targets.
-
Improved pharmacokinetic properties due to fluorination.
-
Potential anti-cancer and anti-inflammatory properties when incorporated into larger molecular frameworks.
Further experimental data specific to this compound is required for detailed biological assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume